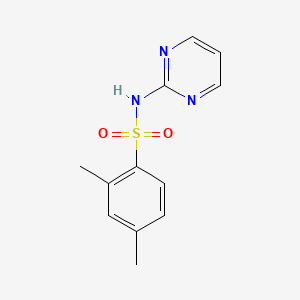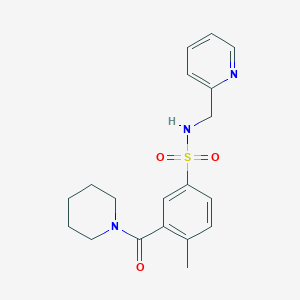
2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide, also known as DPBS, is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. DPBS has been used as an inhibitor of carbonic anhydrase, a zinc-containing enzyme that plays a crucial role in many physiological processes.
Mécanisme D'action
2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide inhibits carbonic anhydrase by binding to the zinc ion in the active site of the enzyme. This binding prevents the conversion of carbon dioxide and water to bicarbonate and protons, leading to a decrease in the concentration of bicarbonate ions in the body. This decrease in bicarbonate ions can have various physiological effects, including a decrease in intraocular pressure in the treatment of glaucoma.
Biochemical and Physiological Effects:
2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by 2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide can lead to a decrease in the concentration of bicarbonate ions in the body, which can affect acid-base balance and respiration. 2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide has also been shown to have anticonvulsant activity, which may be useful in the treatment of epilepsy. Additionally, 2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide has been shown to have anti-tumor activity, which may have potential applications in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. Additionally, 2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide has been extensively studied and its mechanism of action is well understood. However, 2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide also has some limitations. It is a sulfonamide-based compound, which may limit its use in certain experiments. Additionally, 2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide has been shown to have low solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for research on 2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide. One area of research could focus on the development of more potent and selective inhibitors of carbonic anhydrase. Additionally, research could focus on the use of 2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide in the treatment of other diseases, such as osteoporosis and Alzheimer's disease. Furthermore, research could explore the potential of 2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide as a tool for studying carbonic anhydrase and its role in various physiological processes.
Méthodes De Synthèse
2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide can be synthesized by reacting 2,4-dimethylpyrimidine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction occurs at room temperature and yields 2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide as a white solid.
Applications De Recherche Scientifique
2,4-dimethyl-N-2-pyrimidinylbenzenesulfonamide has been widely used in scientific research due to its ability to inhibit carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. This enzyme is involved in various physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and cancer.
Propriétés
IUPAC Name |
2,4-dimethyl-N-pyrimidin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-9-4-5-11(10(2)8-9)18(16,17)15-12-13-6-3-7-14-12/h3-8H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJFBTBTIPYCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-(pyrimidin-2-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dichlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5303631.png)

![methyl 6-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyrimidine-4-carboxylate](/img/structure/B5303643.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5303650.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5303654.png)
![2-[2-(4-fluorophenyl)vinyl]-8-quinolinol](/img/structure/B5303658.png)
![5-{3-methoxy-4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5303669.png)
![7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5303672.png)
![5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5303678.png)

![N-[3-(acetylamino)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5303692.png)
![2-methyl-7-phenylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5303694.png)

![(3aR*,6aS*)-5-[3-(1,3-benzothiazol-2-yl)propanoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5303698.png)